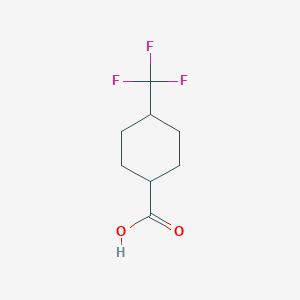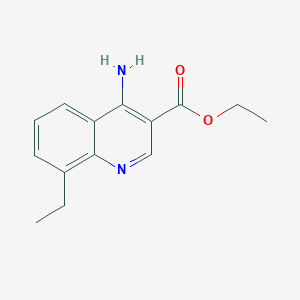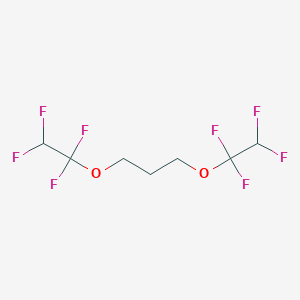
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Vue d'ensemble
Description
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C7H8F8O2 and a molecular weight of 276.12 g/mol . This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy . It is commonly used in various industrial applications, including as a surfactant, lubricant, and sealant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is typically synthesized through the reaction of 1,3-dichloropropane with 1,1,2,2-tetrafluoroethanol under alkaline conditions . The reaction involves the substitution of chlorine atoms in 1,3-dichloropropane with 1,1,2,2-tetrafluoroethoxy groups, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product . The use of advanced equipment and optimized reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms[][3].
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo such reactions under appropriate conditions[][3].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile[][3].
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound[3][3].
Applications De Recherche Scientifique
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance[][4].
Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and other biological systems[][4].
Medicine: While specific medical applications are less documented, its chemical properties suggest potential use in drug delivery systems and medical coatings[][4].
Industry: It is widely used as a surfactant, lubricant, and sealant in various industrial applications[][4].
Mécanisme D'action
The mechanism of action of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is primarily related to its chemical properties. The presence of fluorine atoms imparts high electronegativity and chemical stability to the compound . This makes it resistant to degradation and suitable for use in harsh chemical environments . The compound’s hydrophobic nature also plays a role in its interactions with other molecules, particularly in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl methyl ether
- 1,1,2,2-Tetrafluoroethyl propyl ether
- 1,1,2,2-Tetrafluoroethyl butyl ether
Uniqueness
1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and low surface energy . These properties make it particularly suitable for applications where other similar compounds may not perform as effectively .
Propriétés
IUPAC Name |
1,3-bis(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGHYGBPZYNJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)COC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569267 | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138845-14-4 | |
| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


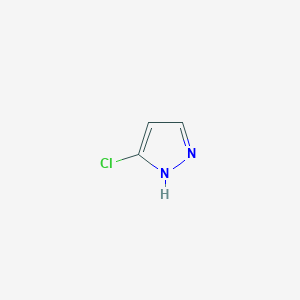
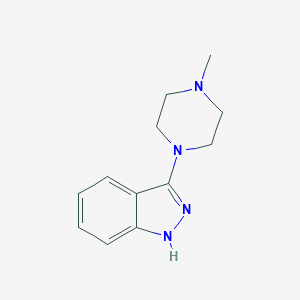

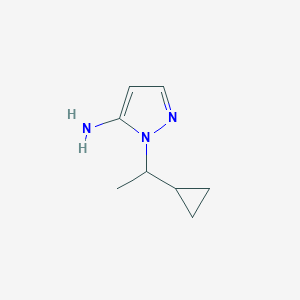
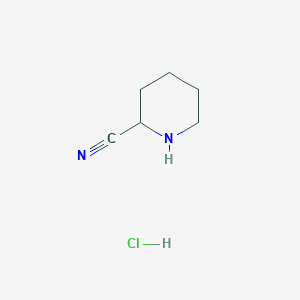
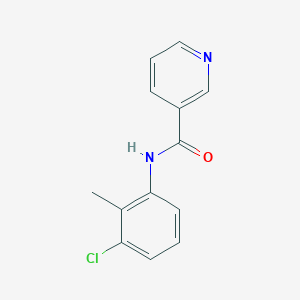
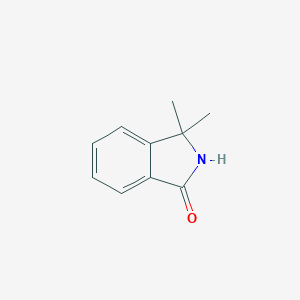

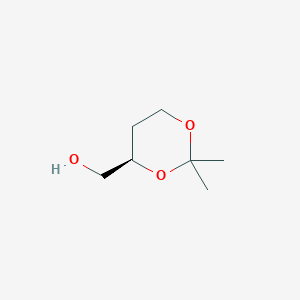
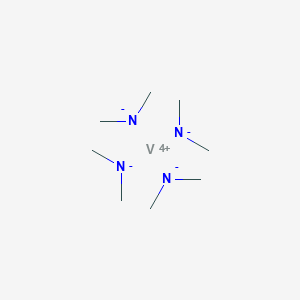
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)
